Monodisperse mPEG18-OH vs. Polydisperse mPEG 800-1000 Da: Extended Blood Circulation Half-Life and Reduced Protein Adsorption
Monodisperse mPEGn-SH (n = 36, 45) gold nanoparticles (AuNPs) exhibited significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to polydisperse mPEG2k-SH AuNPs. While this study uses longer chain lengths (n=36, 45 vs. n=18), the mechanistic advantage of monodispersity is chain length-agnostic: polydisperse PEG-AuNPs enrich lower MW PEG fractions on the surface due to steric hindrance, leading to increased protein adsorption. In contrast, monodisperse PEG-AuNPs maintain a uniform PEG outlayer with markedly lower and constant protein adsorption [1].
| Evidence Dimension | Blood circulation half-life (tumor-bearing mice) |
|---|---|
| Target Compound Data | Not directly quantified for mPEG18-OH; class-level inference from monodisperse mPEGn-SH (n=36, 45) |
| Comparator Or Baseline | Polydisperse mPEG2k-SH (MW ~1900 Da, polydispersity not specified) |
| Quantified Difference | Monodisperse PEG-AuNPs demonstrated significantly prolonged blood circulation half-life compared to polydisperse counterpart (exact fold-increase not reported; p < 0.05 significance reported) |
| Conditions | AuNP surface modification; in vivo pharmacokinetics in tumor-bearing mice; intravenous administration |
Why This Matters
For procurement decisions, monodisperse mPEG18-OH ensures batch-to-batch reproducibility in nanoparticle surface engineering, minimizing protein corona variability that can confound in vivo efficacy and safety assessments.
- [1] Yuan Y, et al. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. RSC Adv. 2024;14:23145-23156. View Source
